molecular formula C22H17Cl5N2O3S B297242 2-[[(4-chlorophenyl)sulfonyl](2,6-dichlorobenzyl)amino]-N-(2,4-dichlorobenzyl)acetamide

2-[[(4-chlorophenyl)sulfonyl](2,6-dichlorobenzyl)amino]-N-(2,4-dichlorobenzyl)acetamide

Numéro de catalogue B297242
Poids moléculaire: 566.7 g/mol
Clé InChI: GUAKLIIEDXXORP-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

2-[[(4-chlorophenyl)sulfonyl](2,6-dichlorobenzyl)amino]-N-(2,4-dichlorobenzyl)acetamide is a chemical compound that has gained significant attention in the scientific community due to its potential therapeutic applications. This compound is also known as TAK-659 and is a potent inhibitor of the protein kinase BTK (Bruton's tyrosine kinase).

Mécanisme D'action

The mechanism of action of 2-[[(4-chlorophenyl)sulfonyl](2,6-dichlorobenzyl)amino]-N-(2,4-dichlorobenzyl)acetamide involves the inhibition of BTK. BTK is a key enzyme involved in the signaling pathway of B-cells. Inhibition of BTK leads to the inhibition of downstream signaling pathways, resulting in the suppression of B-cell proliferation and survival.
Biochemical and Physiological Effects:
2-[[(4-chlorophenyl)sulfonyl](2,6-dichlorobenzyl)amino]-N-(2,4-dichlorobenzyl)acetamide has been shown to have significant biochemical and physiological effects. It has been shown to inhibit B-cell proliferation and survival, leading to the suppression of B-cell malignancies. It has also been shown to have anti-inflammatory effects, making it a potential therapeutic agent for the treatment of autoimmune diseases.

Avantages Et Limitations Des Expériences En Laboratoire

The advantages of using 2-[[(4-chlorophenyl)sulfonyl](2,6-dichlorobenzyl)amino]-N-(2,4-dichlorobenzyl)acetamide in lab experiments include its potent inhibitory effects on BTK and its potential therapeutic applications in the treatment of B-cell malignancies and autoimmune diseases. The limitations of using this compound in lab experiments include its potential toxicity and the need for further studies to determine its safety and efficacy.

Orientations Futures

There are several future directions for the research on 2-[[(4-chlorophenyl)sulfonyl](2,6-dichlorobenzyl)amino]-N-(2,4-dichlorobenzyl)acetamide. These include:
1. Further studies to determine the safety and efficacy of this compound in the treatment of B-cell malignancies and autoimmune diseases.
2. Development of new derivatives of this compound with improved potency and selectivity.
3. Investigation of the potential use of this compound in combination with other therapeutic agents for the treatment of B-cell malignancies and autoimmune diseases.
4. Studies to determine the potential use of this compound in the treatment of other diseases, such as inflammatory bowel disease and rheumatoid arthritis.
5. Investigation of the potential use of this compound as a research tool for the study of B-cell signaling pathways.

Méthodes De Synthèse

The synthesis of 2-[[(4-chlorophenyl)sulfonyl](2,6-dichlorobenzyl)amino]-N-(2,4-dichlorobenzyl)acetamide involves several steps. The first step involves the reaction of 2,6-dichlorobenzyl chloride with sodium sulfite to form the corresponding sulfonate. The second step involves the reaction of the sulfonate with 4-chlorophenyl isocyanate to form an intermediate. The final step involves the reaction of the intermediate with 2,4-dichlorobenzylamine and acetic anhydride to form 2-[[(4-chlorophenyl)sulfonyl](2,6-dichlorobenzyl)amino]-N-(2,4-dichlorobenzyl)acetamide.

Applications De Recherche Scientifique

2-[[(4-chlorophenyl)sulfonyl](2,6-dichlorobenzyl)amino]-N-(2,4-dichlorobenzyl)acetamide has been extensively studied for its potential therapeutic applications. It has been shown to be a potent inhibitor of BTK, which is a key enzyme involved in the signaling pathway of B-cells. BTK inhibition has been shown to be effective in the treatment of various B-cell malignancies, including chronic lymphocytic leukemia, mantle cell lymphoma, and Waldenstrom's macroglobulinemia.

Propriétés

Formule moléculaire

C22H17Cl5N2O3S

Poids moléculaire

566.7 g/mol

Nom IUPAC

2-[(4-chlorophenyl)sulfonyl-[(2,6-dichlorophenyl)methyl]amino]-N-[(2,4-dichlorophenyl)methyl]acetamide

InChI

InChI=1S/C22H17Cl5N2O3S/c23-15-6-8-17(9-7-15)33(31,32)29(12-18-19(25)2-1-3-20(18)26)13-22(30)28-11-14-4-5-16(24)10-21(14)27/h1-10H,11-13H2,(H,28,30)

Clé InChI

GUAKLIIEDXXORP-UHFFFAOYSA-N

SMILES

C1=CC(=C(C(=C1)Cl)CN(CC(=O)NCC2=C(C=C(C=C2)Cl)Cl)S(=O)(=O)C3=CC=C(C=C3)Cl)Cl

SMILES canonique

C1=CC(=C(C(=C1)Cl)CN(CC(=O)NCC2=C(C=C(C=C2)Cl)Cl)S(=O)(=O)C3=CC=C(C=C3)Cl)Cl

Origine du produit

United States

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.